[sec-Butyl(methyl)amino]acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
151705-96-3 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.203 |
IUPAC Name |
2-[butan-2-yl(methyl)amino]acetonitrile |
InChI |
InChI=1S/C7H14N2/c1-4-7(2)9(3)6-5-8/h7H,4,6H2,1-3H3 |
InChI Key |
IROZZPXOTRKQMM-UHFFFAOYSA-N |
SMILES |
CCC(C)N(C)CC#N |
Synonyms |
Acetonitrile, [methyl(1-methylpropyl)amino]- (9CI) |
Origin of Product |
United States |
Applications of Sec Butyl Methyl Amino Acetonitrile As a Building Block in Complex Molecular Synthesis
Construction of Chiral Amine Scaffolds
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and materials science. α-Aminonitriles, such as [sec-Butyl(methyl)amino]acetonitrile, serve as pivotal intermediates in achieving this goal. The inherent chirality of the sec-butyl group in this compound can be leveraged to direct the stereochemical outcome of subsequent transformations, making it a valuable chiral auxiliary.
One of the primary methods for synthesizing α-aminonitriles is the Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source. mdpi.commasterorganicchemistry.comacs.org In the context of this compound, the use of a chiral amine in the Strecker synthesis can lead to the formation of diastereomeric α-aminonitriles, which can then be separated and converted into enantiomerically enriched α-amino acids or 1,2-diamines. rsc.org The nitrile group can be hydrolyzed to a carboxylic acid to yield an α-amino acid, or it can be reduced to an amine to form a 1,2-diamine. rsc.org
The development of organocatalytic methods has further expanded the toolkit for the asymmetric synthesis of α-aminonitriles. mdpi.com Chiral catalysts can facilitate the enantioselective cyanation of imines, providing access to a wide array of chiral α-aminonitriles with high enantiomeric excess. mdpi.com While specific studies on this compound are limited, the general principles of asymmetric Strecker reactions and related organocatalytic methods suggest its potential as a substrate for producing chiral amine building blocks. mdpi.comoup.com
Table 1: Potential Chiral Amine Scaffolds from this compound
| Precursor | Transformation | Resulting Chiral Scaffold | Potential Application |
|---|---|---|---|
| This compound | Hydrolysis of nitrile | N-sec-Butyl-N-methylglycine | Chiral ligand, pharmaceutical intermediate |
Integration into Natural Product Synthetic Routes
The total synthesis of natural products is a driving force for innovation in organic chemistry, often requiring the development of novel synthetic strategies and the use of versatile building blocks. nih.govoapen.org α-Aminonitriles have been utilized as key intermediates in the synthesis of various natural products and their analogues. rsc.orgorganicchemistrydata.org Their ability to act as masked iminium ion equivalents allows for a range of nucleophilic additions, leading to the construction of complex heterocyclic and acyclic structures. rsc.org
While no specific total syntheses explicitly employing this compound have been prominently documented in the literature, the general reactivity of α-aminonitriles suggests its potential applicability. For instance, the generation of an iminium ion from an α-aminonitrile by treatment with a Lewis acid or other activating agents can be followed by an intramolecular cyclization, a powerful strategy for the construction of cyclic alkaloids and other nitrogen-containing natural products. rsc.org The sec-butyl and methyl groups on the nitrogen atom of this compound would influence the steric and electronic properties of the intermediate iminium ion, potentially impacting the stereoselectivity and efficiency of such cyclization reactions.
The synthesis of complex natural products often involves the assembly of multiple chiral fragments. mdpi.com A chiral amine derived from this compound could be incorporated as a key component in the convergent synthesis of a larger natural product molecule.
Precursor in the Synthesis of Diverse Bioactive Molecular Frameworks
The structural motifs present in this compound make it an attractive starting point for the synthesis of various bioactive molecules, including protease inhibitors and pesticidal agents.
Protease Inhibitors
Protease inhibitors are a critical class of therapeutic agents used in the treatment of diseases such as HIV/AIDS, hepatitis C, and cancer. nih.gov Many protease inhibitors are peptide mimics, and the incorporation of unnatural amino acids or their derivatives is a common strategy to enhance their potency, selectivity, and pharmacokinetic properties. The hydrolysis of α-aminonitriles provides a direct route to α-amino acids, and therefore, this compound could serve as a precursor to novel N-alkylated amino acids for incorporation into protease inhibitor scaffolds. masterorganicchemistry.com
Furthermore, the nitrile group itself is a known pharmacophore in certain classes of enzyme inhibitors. For example, N-acylated α-aminonitriles are recognized as mechanism-based inhibitors of serine and cysteine proteases. acs.org The synthesis of such inhibitors could potentially start from this compound, followed by acylation of the secondary amine.
Pesticidal Agents
Future Perspectives in Research on Alpha Aminonitriles and Analogous Compounds
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The traditional Strecker reaction, a cornerstone for α-aminonitrile synthesis since 1850, often involves toxic cyanide sources like hydrogen cyanide (HCN) and solvents that are environmentally detrimental. nih.govmdpi.comacs.org Future research is heavily focused on developing "green" synthetic pathways that mitigate these issues.
A primary area of development is the replacement of hazardous reagents and solvents. Researchers are exploring water as a reaction medium, which is non-toxic, inexpensive, and environmentally safe. nih.gov For instance, the synthesis of α-aminonitriles has been successfully demonstrated using indium powder as a catalyst in water, accommodating a wide range of aldehydes and amines. nih.gov Another green approach is the use of solvent-free reaction conditions, which reduces waste and can lead to shorter reaction times and higher yields. derpharmachemica.comorganic-chemistry.org The reaction to form [sec-Butyl(methyl)amino]acetonitrile could be envisioned under these conditions, potentially reacting N-methyl-sec-butylamine, an appropriate carbonyl compound, and a cyanide source in the absence of any solvent, possibly with gentle heating or microwave irradiation to accelerate the reaction. mdpi.comfao.org
Furthermore, the development of protocols using safer cyanide sources is a critical goal. Instead of highly toxic alkali metal cyanides or HCN, researchers are investigating alternatives like trimethylsilyl (B98337) cyanide (TMSCN), which is less hazardous, and even non-toxic sources like potassium hexacyanoferrate(II). derpharmachemica.comrsc.org A recent innovative strategy involves the in-situ generation of HCN from α-amino acids, which can then be used in a separate chamber for the cyanation step, enhancing safety by avoiding direct handling of concentrated cyanide. rsc.org
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The efficiency and selectivity of α-aminonitrile synthesis are largely dictated by the catalyst employed. Future research will continue to explore novel catalytic systems that offer improvements over classical methods, which often require stoichiometric amounts of a Lewis acid.
One promising frontier is the use of multifunctional catalysts. For example, a metal-organic framework, Cr-MIL-101-SO₃H, incorporates both Lewis acidic metal sites (Cr³⁺) and Brønsted acidic groups (-SO₃H). acs.org This dual functionality allows the catalyst to activate both the carbonyl compound and the amine, leading to high efficiency under mild, solvent-free conditions at room temperature with very low catalyst loading (1% by mass). acs.org
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool, particularly for asymmetric synthesis to produce chiral molecules. mdpi.com For the synthesis of chiral α-aminonitriles, catalysts like hydroquinine, squaramides, and thiourea (B124793) derivatives derived from cinchona alkaloids have been shown to provide products with high enantioselectivity. mdpi.com Applying such a chiral organocatalyst to the synthesis of this compound could allow for the selective production of one of its enantiomers, which is of high value in pharmaceutical and biological studies.
The table below summarizes various modern catalytic systems for the synthesis of α-aminonitriles, highlighting the trend towards milder conditions and improved efficiency.
| Catalyst System | Reactants | Conditions | Yield | Key Advantage | Reference |
| Cr-MIL-101-SO₃H (MOF) | Ketone, Amine, TMSCN | Room Temp, Solvent-Free | High | Recyclable, Low Loading | acs.org |
| EPZG (FeCl₃ on clay) | Aldehyde, Amine, TMSCN | Room Temp, Solvent-Free | 90-91% | Eco-friendly, Recyclable | derpharmachemica.com |
| Indium Powder | Aldehyde, Amine, TMSCN | Room Temp, Water | 79-98% | Green Solvent (Water) | nih.gov |
| Nafion-H (Solid Acid) | Ketone, Amine, Cyanide | CH₂Cl₂ | High | Heterogeneous, Reusable | rsc.org |
| Quinine Thiourea on SBA-15 | Ketimine | -10 °C, 85 h | Good | High Enantioselectivity (up to 93% ee) | mdpi.com |
| Ammonium (B1175870) Chloride | Aldehyde, Amine, TMSCN | EtOH, Reflux | High | Mild, Metal-Free | fao.org |
Expansion of the Synthetic Scope to Underexplored Molecular Architectures
While the synthesis of simple α-aminonitriles is well-established, future work is aimed at applying new methods to create more complex and previously inaccessible molecular structures. This expansion is crucial for discovering new biologically active compounds and building blocks for materials science.
One such area is the synthesis of α,α-disubstituted (quaternary) aminonitriles. These structures are particularly challenging to create, but recent advances using novel catalytic approaches are making them more accessible. acs.org For example, an indium-catalyzed three-component reaction of alkynes, amines, and TMSCN provides a direct route to quaternary α-aminonitriles. organic-chemistry.org This could be applied to generate complex analogues of this compound by starting with a disubstituted ketone.
Another largely neglected area is the synthesis of N-acylated α-aminonitriles. acs.org These compounds are of significant interest as potential inhibitors for serine and cysteine proteases. acs.org Developing one-pot protocols that combine aldehydes, amides (instead of amines), and a cyanide source is a key research objective. acs.orgnih.gov A future synthetic target could be an N-acyl derivative of this compound, where the methyl group is replaced by a larger acyl group, potentially imbuing the molecule with specific biological activity.
Furthermore, new methods are enabling the synthesis of α-aminonitriles with multiple stereocenters, which presents a significant synthetic challenge. nih.govresearchgate.net Chiral ammonium salts have been used as catalysts in reactions of N-arylidene aminoacetonitriles to provide chiral α-tertiary and α-quaternary aminonitriles, including those with two adjacent stereocenters. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring
The synthesis of novel compounds goes hand-in-hand with the development of advanced analytical techniques to confirm their structures and monitor the reactions that produce them. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and melting point analysis remain fundamental, more sophisticated methods are becoming indispensable. derpharmachemica.com
For real-time reaction monitoring, especially for multicomponent reactions like the Strecker synthesis, techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are invaluable. nih.gov This method allows chemists to track the consumption of reactants and the formation of products and by-products with high resolution and sensitivity, enabling rapid optimization of reaction conditions. nih.gov
For detailed structural elucidation of complex molecules, particularly those with multiple chiral centers, advanced NMR techniques are required. High-field NMR spectrometers provide greater signal dispersion, which is essential for resolving complex spectra. Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are routinely used to piece together the connectivity of atoms within a molecule.
In the context of catalysis, specialized spectroscopic methods can provide mechanistic insights. Time-resolved spectroscopy, for instance, can be used to observe reactive intermediates that have very short lifetimes, helping to elucidate the catalytic cycle. numberanalytics.com Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique that can provide detailed information about molecules adsorbed onto the surface of a heterogeneous catalyst. numberanalytics.com
The table below outlines some advanced analytical techniques and their prospective applications in the study of α-aminonitriles like this compound.
| Technique | Application in α-Aminonitrile Research | Benefit |
| UPLC-MS | Monitoring reaction progress and purity | Fast, high-resolution separation and mass identification |
| High-Field 2D NMR | Unambiguous structural determination of complex analogues | Detailed connectivity and stereochemical information |
| Time-Resolved Spectroscopy | Studying reaction mechanisms and catalytic cycles | Observation of short-lived reaction intermediates |
| SERS | Characterizing catalyst-substrate interactions | High sensitivity for surface-adsorbed species |
| Chiral Chromatography | Separating and quantifying enantiomers | Crucial for developing asymmetric syntheses |
This table summarizes potential applications of advanced analytical techniques in the specified research area.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [sec-Butyl(methyl)amino]acetonitrile, and how can reaction purity be optimized?
- Methodology : Utilize inert atmosphere conditions (e.g., nitrogen or argon) with acetonitrile as a solvent, as demonstrated in nitrile-based reactions at 60°C . Purification via column chromatography or recrystallization, followed by LC-MS validation, ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the sec-butyl, methylamino, and nitrile groups. Compare chemical shifts with analogous acetonitrile derivatives .
- IR Spectroscopy : Identify the nitrile stretch (~2240 cm) and amine-related vibrations (~3300 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .
Q. How can researchers validate conflicting solubility or stability data for this compound?
- Methodology : Cross-reference peer-reviewed studies (e.g., NIST data ) and replicate experiments under controlled conditions (temperature, solvent polarity). Use dynamic light scattering (DLS) or UV-Vis spectroscopy to assess stability in different solvents (e.g., acetonitrile vs. methanol) .
Advanced Research Questions
Q. What strategies resolve structural ambiguities in this compound derivatives using crystallography?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer (λ = 0.71073 Å, 180 K). Refinement using SHELXL software and analysis of bond angles/distances (e.g., Fe–N bonds in analogous iron complexes ). Address disorder in solvent molecules via SQUEEZE (PLATON) .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodology : Apply density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to calculate electronic properties (HOMO/LUMO energies) and simulate reaction pathways. Compare with experimental kinetics data (e.g., Arrhenius plots) to validate mechanisms .
Q. What analytical challenges arise when quantifying trace impurities in this compound?
- Methodology : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Employ internal standards (e.g., deuterated analogs) for calibration. Assess matrix effects via spike-recovery experiments .
Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. Use kinetic modeling (e.g., Eyring equation) to extrapolate degradation rates. Store in amber vials under argon, as acetonitrile solutions degrade faster in light .
Data Analysis and Reproducibility
Q. How should researchers address contradictions in reported spectral data for this compound?
- Methodology : Re-examine experimental conditions (e.g., solvent deuteration in NMR, detector sensitivity in MS). Compare raw data repositories (e.g., Cambridge Structural Database for crystallography ) and apply multivariate analysis (PCA) to identify outliers .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: General scheme for the three-component Strecker synthesis of this compound.